AM4113 is a synthetic compound classified as a neutral cannabinoid receptor type 1 (CB1) antagonist. [, ] This classification distinguishes it from inverse agonists like rimonabant, which suppress the basal activity of CB1 receptors. [, , , , , , ] Neutral antagonists, on the other hand, are believed to block CB1 receptors without altering their constitutive activity. [, , , , ]
AM4113 serves as a valuable tool in scientific research, specifically in understanding the role of CB1 receptors in various physiological processes. [, , , , , , , , , , , , , , , , ] Its use in preclinical studies provides insights into the therapeutic potential of targeting the endocannabinoid system for conditions such as obesity, metabolic disorders, drug addiction, and pain. [, , , , , , , , , , , , , , , , , , , , , , , , , ]
AM4113 acts as a selective antagonist at CB1 receptors, primarily found in the central nervous system and, to a lesser extent, in peripheral tissues. [, , , , , , , , , , , , , , , , , , , ] Unlike inverse agonists, which stabilize the inactive conformation of CB1 receptors, AM4113 is proposed to bind to the receptor without altering its basal activity. [, , , , ] This binding prevents the endogenous cannabinoids, anandamide, and 2-arachidonoylglycerol, from activating the receptor and initiating downstream signaling cascades. [, , , , ]
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7
CAS No.: 506-78-5